2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(sec-Butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. Its unique structure features a sec-butylthio group and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, typically starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions, involving temperature control and the use of catalysts to ensure a high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production process is optimized for cost-effectiveness and efficiency. This includes the use of scalable synthetic routes, continuous flow reactors, and automated systems for precise control over reaction conditions. The purification processes, such as recrystallization or chromatography, are also adapted for large-scale production to ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions can modify its functional groups or the overall structure.
Common Reagents and Conditions
Oxidation: : Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be carried out using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Frequently performed with halogenating agents or nucleophiles under controlled conditions.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thioethers.
Scientific Research Applications
Chemistry
In chemistry, 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is studied for its reactivity and potential as a building block for more complex molecules. It serves as a model compound in reaction mechanism studies.
Biology and Medicine
Biologically, this compound is explored for its potential pharmacological activities. Its unique structure may interact with biological targets, making it a candidate for drug discovery and development, especially in designing new therapeutic agents.
Industry
In the industrial sector, this compound's properties can be harnessed for the production of specialty chemicals or materials with specific functionalities, such as high-performance polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, potentially involving specific receptors, enzymes, or signaling pathways. The sec-butylthio group and the trifluoromethylphenyl group can influence its binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthio-3-(trifluoromethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
2-Methylthio-3-(trifluoromethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one apart from its analogs is the specific sec-butylthio group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable subject of study in both academic and industrial research.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications across various scientific disciplines
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS2/c1-3-10(2)25-16-21-13-7-8-24-14(13)15(23)22(16)12-6-4-5-11(9-12)17(18,19)20/h4-6,9-10H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOKZBJCYLRROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.